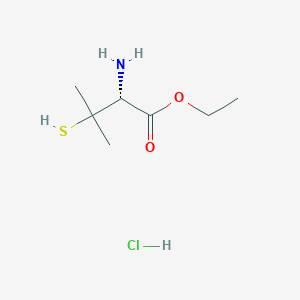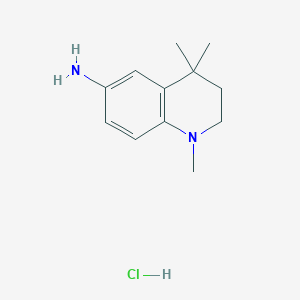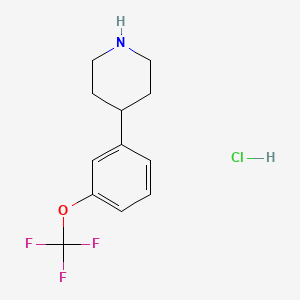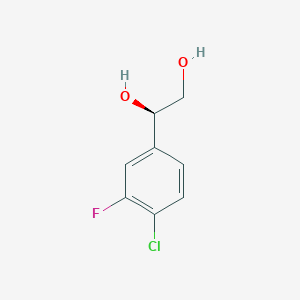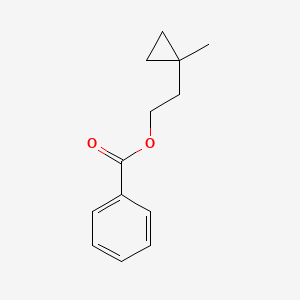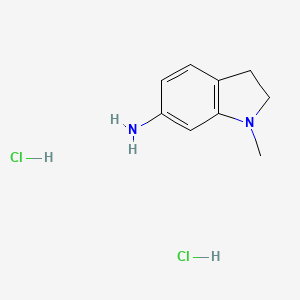
1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
Overview
Description
“1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride” is a chemical compound with the CAS Number: 1414958-31-8. It has a molecular weight of 221.13 . The compound is also known as MMI.
Physical and Chemical Properties The compound is an off-white solid . Its IUPAC name is 1-methylindolin-6-amine dihydrochloride . The Inchi Code for the compound is 1S/C9H12N2.2ClH/c1-11-5-4-7-2-3-8 (10)6-9 (7)11;;/h2-3,6H,4-5,10H2,1H3;2*1H .
Scientific Research Applications
Metal Complex Synthesis
- A study by Al‐Hamdani & Al Zoubi (2015) detailed the synthesis of a tridentate ligand from a compound similar to 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride. This ligand was used to synthesize various metal complexes, showcasing the compound's utility in inorganic chemistry.
Pharmaceutical and Biological Activity
- In a study by Al‐Hamdani et al. (2016), azo-Schiff base compounds derived from a similar compound were synthesized and screened for their biological activity against bacterial species, indicating potential pharmaceutical applications.
- Meleddu et al. (2016) designed and synthesized derivatives of a compound structurally related to 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride to study their activity on HIV-1 reverse transcriptase, which suggests potential antiviral applications. (Meleddu et al., 2016)
Antimicrobial Evaluation
- Thadhaney et al. (2010) investigated the synthesis of certain derivatized compounds from a similar structure for antimicrobial screening, highlighting the compound's relevance in antimicrobial research. (Thadhaney et al., 2010)
Synthesis of Heterocyclic Derivatives
- Shestakov et al. (2009) explored reactions of methyl 3-amino-1H-indole-2-carboxylates, which are structurally related to the compound , leading to the formation of pyrimido[5,4-b]indole derivatives, a process significant in organic chemistry and drug design. (Shestakov et al., 2009)
properties
IUPAC Name |
1-methyl-2,3-dihydroindol-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-11-5-4-7-2-3-8(10)6-9(7)11;;/h2-3,6H,4-5,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSDYXSEHVLNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



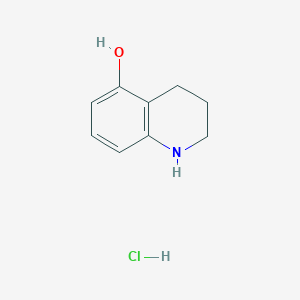
![1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B1433279.png)
![4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine](/img/structure/B1433280.png)
![1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B1433281.png)
